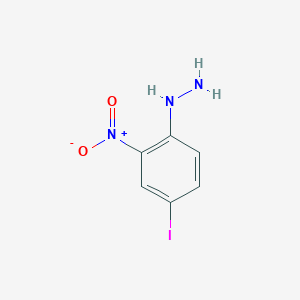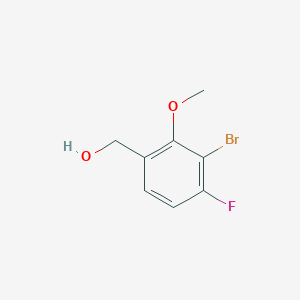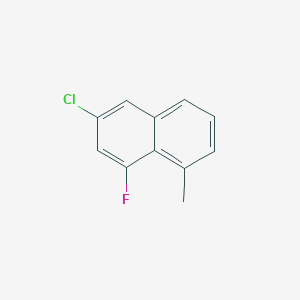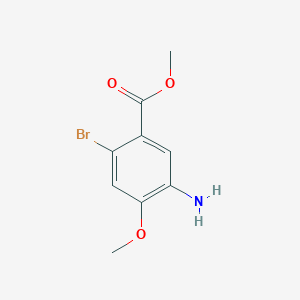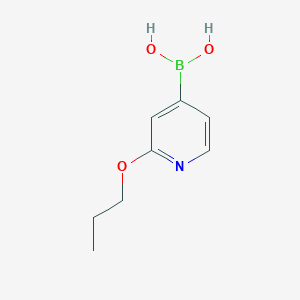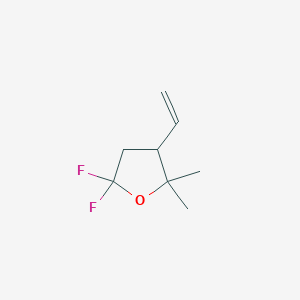
5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran: is a chemical compound characterized by the presence of two fluorine atoms, two methyl groups, and a vinyl group attached to a tetrahydrofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran typically involves the use of fluorinating agents and specific reaction conditions to introduce the fluorine atoms into the tetrahydrofuran ring. One common method involves the use of potassium bifluoride (KHF2) as a fluorinating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure the efficient and safe handling of fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The vinyl group in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug development and medicinal chemistry research. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in the design of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
5,5-Difluoro-2,8-diiodo-1,3,7,9,10-pentamethyl-5H-4L4,5L4-dipyrrolo[1,2-c2’,1’-f][1,3,2]diazaborinine: This compound shares the difluoro characteristic but has a more complex structure with additional iodine atoms and a different ring system.
5,5-Difluoro-1H,1’‘H-[3,3’3’,3’‘-terindol]-2’(1’H)-one: Another fluorinated compound with a different core structure, used in various chemical applications.
Uniqueness: 5,5-Difluoro-2,2-dimethyl-3-vinyltetrahydrofuran is unique due to its combination of fluorine atoms, methyl groups, and a vinyl group attached to a tetrahydrofuran ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C8H12F2O |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
3-ethenyl-5,5-difluoro-2,2-dimethyloxolane |
InChI |
InChI=1S/C8H12F2O/c1-4-6-5-8(9,10)11-7(6,2)3/h4,6H,1,5H2,2-3H3 |
Clave InChI |
NFZWUBBJSXHHEH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CC(O1)(F)F)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12852290.png)
![1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate](/img/structure/B12852295.png)

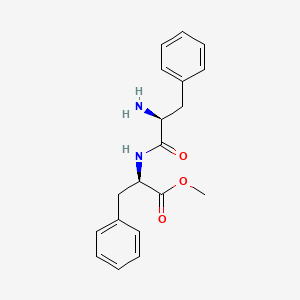
![Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride](/img/structure/B12852315.png)
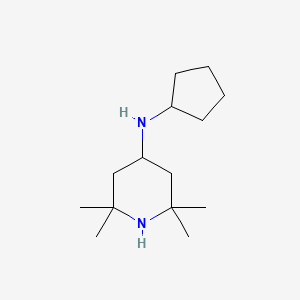
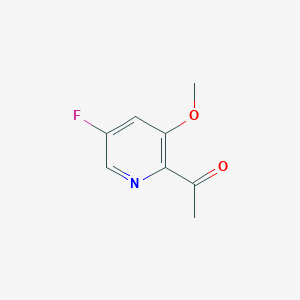
![1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12852331.png)
